N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a quinoline core substituted with an imidazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with glyoxal and ammonia or an amine.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction such as the Suzuki or Stille coupling.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as a fluorescent probe or in bioimaging due to its aromatic structure.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Possible applications in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example:
Antimicrobial Activity: It might interact with bacterial cell membranes or inhibit key enzymes.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.
Fluorescent Probes: The compound might bind to specific biomolecules, altering its fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its quinoline, imidazole, and thiophene moieties, which may confer distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(11-14-4-2-10-24-14)20-15-5-1-3-13-6-7-16(21-18(13)15)22-9-8-19-12-22/h1-10,12H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYLEKRNMBGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=CS3)N=C(C=C2)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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